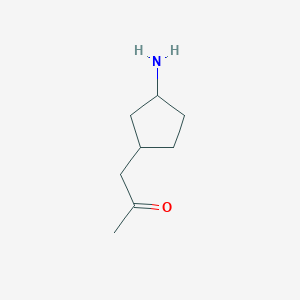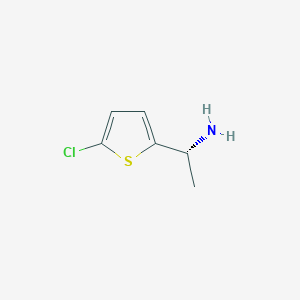![molecular formula C11H17BrN2 B13153546 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is an organic compound that features a bromine atom, an aniline group, and a methyl(propan-2-yl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The aromatic ring undergoes nitration to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine.
Bromination: Finally, the aromatic ring is brominated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with different substituents.
4-Bromo-2-methylaniline: Another isomer with a different position of the bromine and methyl groups
Uniqueness
4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and other similar compounds.
特性
分子式 |
C11H17BrN2 |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
4-bromo-3-[[methyl(propan-2-yl)amino]methyl]aniline |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(3)7-9-6-10(13)4-5-11(9)12/h4-6,8H,7,13H2,1-3H3 |
InChIキー |
YKJUKTQVCMTEKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CC1=C(C=CC(=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)


![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)

![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
